T-817MA - 519187-97-4

T-817MA

Catalog Number: EVT-254271
CAS Number: 519187-97-4
Molecular Formula: C20H25NO6S
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

T-817MA, chemically known as 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate, is a synthetic, low-molecular-weight compound initially investigated for its neurotrophic and neuroprotective properties. [] It has garnered significant attention for its potential therapeutic application in neurodegenerative diseases like Alzheimer's disease (AD). [, , , ]

1-{3-[2-(1-Benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate (Edonerpic Maleate)

Compound Description: 1-{3-[2-(1-Benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate, also known as edonerpic maleate, is a novel neurotrophic agent that has shown promise in preclinical studies for treating Alzheimer's disease and stroke. It exhibits neuroprotective effects by binding to collapsin response mediator protein 2 (CRMP2), a protein involved in neuronal growth and repair. This binding enhances synaptic plasticity, particularly by facilitating the delivery of AMPA receptors to synapses, which is crucial for learning and memory. Edonerpic maleate has demonstrated significant potential in accelerating motor function recovery after brain damage in animal models when combined with rehabilitative training.

Amyloid-β (Aβ) peptides

Compound Description: Amyloid-β (Aβ) peptides, particularly Aβ(1-42), are key pathological agents in Alzheimer's disease (AD). They are known to induce neurotoxicity, contributing to neuronal death and cognitive decline observed in AD.

Relevance: While not structurally related to T-817MA, Aβ peptides are crucial in understanding the therapeutic potential of T-817MA. T-817MA has demonstrated neuroprotective effects against Aβ-induced neurotoxicity in various studies. This protective effect suggests that T-817MA may be a potential therapeutic agent for AD by mitigating the detrimental effects of Aβ.

Donepezil and Rivastigmine

Compound Description: Donepezil and rivastigmine are acetylcholinesterase inhibitors commonly used for treating mild to moderate Alzheimer’s disease. They work by increasing the levels of acetylcholine, a neurotransmitter important for learning and memory.

Relevance: These drugs are mentioned in the context of clinical trials for T-817MA (edonerpic maleate). In a phase 2 clinical trial, patients with mild to moderate Alzheimer's disease were administered edonerpic maleate in addition to stable doses of either donepezil or rivastigmine, with or without memantine.

Memantine

Compound Description: Memantine is an NMDA receptor antagonist used to treat moderate to severe Alzheimer’s disease. It is believed to work by regulating glutamate activity, which can be dysregulated in Alzheimer's disease and contribute to neuronal damage.

Relevance: Memantine's relevance is similar to donepezil and rivastigmine. It was included as a possible background medication in the phase 2 clinical trial of T-817MA (edonerpic maleate) for Alzheimer's disease.

MK-801

Compound Description: MK-801 (dizocilpine) is a non-competitive NMDA receptor antagonist. It is often used in animal models to induce schizophrenic-like symptoms, particularly cognitive deficits and impairments in sensory gating.

Relevance: MK-801 is relevant because it is used to create animal models of schizophrenia that are relevant to studying the effects of T-817MA. Research has shown that T-817MA can ameliorate the loss of specific GABAergic neurons and sensorimotor gating deficits in rat models exposed to MK-801 during development. This suggests a potential therapeutic role for T-817MA in addressing cognitive and sensory processing issues associated with schizophrenia.

Haloperidol and Risperidone

Compound Description: Haloperidol and risperidone are typical and atypical antipsychotic drugs, respectively, primarily used to treat schizophrenia and other psychotic disorders. They primarily work by blocking dopamine receptors in the brain.

Relevance: These antipsychotics were included in a study comparing their effectiveness with T-817MA in restoring specific GABAergic neurons in the brain of a rat model of schizophrenia. Unlike T-817MA, which showed positive results, both haloperidol and risperidone were ineffective in restoring these neuron populations, highlighting a potential advantage of T-817MA in addressing specific neurological deficits associated with schizophrenia.

Overview

Edonerpic maleate, chemically known as 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate, is a low molecular weight compound that has emerged as a candidate neuroprotective agent. It has been primarily investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. This compound is currently undergoing clinical trials and is classified as a neurotrophic agent due to its ability to promote neuronal health and regeneration.

Source and Classification

Edonerpic maleate was developed as part of a screening process aimed at identifying compounds with neuroprotective properties. Its classification as a neurotrophic agent highlights its role in supporting neuron survival and function. The compound has been shown to interact with various biological targets, including the sigma-1 receptor and collapsin-response mediator protein 2 (CRMP2), which are implicated in neuronal signaling and protection against neurotoxicity .

Synthesis Analysis

Methods and Technical Details

The synthesis of edonerpic maleate involves several chemical reactions that yield the final compound. While specific synthetic routes are not extensively detailed in the literature, it is known that the synthesis includes the formation of the azetidine ring and the attachment of the benzothiophene moiety, followed by the formation of the maleate salt. The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the product.

Molecular Structure Analysis

Structure and Data

The molecular formula for edonerpic maleate is C20H25NO6SC_{20}H_{25}NO_6S, with a molecular weight of approximately 407.48 g/mol. The compound features a complex structure that includes an azetidine ring, an ethoxy group, and a benzothiophene moiety. The structural representation can be summarized as follows:

  • IUPAC Name: (2Z)-but-2-enedioic acid; 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol
  • CAS Number: 519187-97-4
  • SMILES Notation: OC(=O)\C=C/C(O)=O.OC1CN(CCCOCCC2=CC=C3SC=CC3=C2)C1

The compound's structure facilitates interactions with its biological targets, contributing to its neuroprotective effects .

Chemical Reactions Analysis

Reactions and Technical Details

Edonerpic maleate participates in various biochemical reactions within neuronal cells. Notably, it has been shown to inhibit neurotoxic effects induced by amyloid-beta peptides and glutamate, which are associated with neurodegenerative processes. The compound's mechanism includes modulation of ion channels and interference with CRMP2 functions, which are critical for neuronal signaling .

In experimental settings, edonerpic maleate has been observed to alter calcium ion influx in neurons, thereby influencing excitotoxicity pathways that are often activated during neurodegeneration .

Mechanism of Action

Process and Data

The mechanism of action of edonerpic maleate involves several pathways:

  1. CRMP2 Interaction: Edonerpic maleate disrupts CRMP2 tetramer formation, which is essential for regulating ion channels like voltage-gated sodium channels. This disruption can lead to altered neuronal excitability .
  2. Sigma-1 Receptor Activation: The compound may activate sigma-1 receptors, which play a role in neuroprotection by modulating intracellular calcium levels and promoting cell survival pathways .
  3. Neuroprotective Effects: In models of traumatic brain injury and neurodegeneration, edonerpic maleate has been shown to reduce oxidative stress markers and promote neurite outgrowth, indicating its potential for enhancing neuronal recovery .
Physical and Chemical Properties Analysis

Properties and Relevant Data

Edonerpic maleate exhibits several notable physical and chemical properties:

  • Solubility: Poorly soluble in water (0.0404 mg/mL).
  • LogP: Approximately 2.82, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa at 14.79; strongest basic pKa at 7.24.
  • Polar Surface Area: 32.7 Ų.

These properties suggest that edonerpic maleate may have favorable pharmacokinetic profiles suitable for central nervous system penetration .

Applications

Scientific Uses

Edonerpic maleate has shown promise in various scientific applications:

  1. Neuroprotection: It protects against neuronal damage induced by amyloid-beta peptides and oxidative stress.
  2. Neuronal Regeneration: The compound promotes neurite outgrowth and enhances synaptic plasticity, making it a candidate for treating conditions like Alzheimer's disease .
  3. Clinical Trials: Currently undergoing Phase I clinical trials for safety and efficacy in patients with mild cognitive impairment associated with Alzheimer's disease .
Molecular Mechanisms of Action

Modulation of Amyloid-β Pathways in Neurodegeneration

While traditionally investigated for trauma and stroke applications, emerging evidence suggests edonerpic maleate influences pathways relevant to amyloid-β (Aβ) toxicity in Alzheimer's disease paradigms. Research demonstrates that edonerpic maleate attenuates Aβ(1-42)-induced neurotoxicity in primary neuronal cultures. This protective effect correlates with enhanced neurite outgrowth and preservation of synaptic integrity, suggesting potential utility in counteracting the synaptotoxic effects of Aβ aggregates [3]. The compound appears to mitigate Aβ-triggered oxidative stress, significantly reducing lipid peroxidation markers (malondialdehyde and 4-hydroxynonenal) and suppressing reactive oxygen species generation in cortical neurons exposed to Aβ. This antioxidant activity likely contributes to its neuroprotective efficacy against Aβ toxicity by preserving mitochondrial function and preventing oxidative damage to neuronal membranes [3] [6].

Table 1: Neuroprotective Effects of Edonerpic Maleate Against Amyloid-β Toxicity

MechanismExperimental ModelKey FindingsReference
Neurite outgrowthPrimary neuronal culturesEnhanced neurite regeneration in Aβ-exposed neurons [3]
Oxidative stress reductionCortical neurons + Aβ↓ MDA, ↓ 4-HNE, ↓ ROS generation [3] [6]
Synaptic preservationHippocampal slices + AβAttenuation of Aβ-induced synaptic dysfunction [3]

Furthermore, edonerpic maleate treatment modulates the expression and cleavage of CRMP2, a cytosolic phosphoprotein implicated in both neurodevelopment and neurodegeneration. Pathological cleavage of CRMP2 by calpain is enhanced in Aβ-rich environments, generating fragments that promote microtubule destabilization and neuronal death. Edonerpic maleate binds to CRMP2, reducing its calpain-mediated cleavage and thereby preserving cytoskeletal integrity in neurons exposed to Aβ oligomers. This molecular interaction represents a significant mechanism through which edonerpic maleate counteracts Aβ-induced neurodegeneration [3] [6].

CRMP2-Mediated Synaptic AMPA Receptor Trafficking

Edonerpic maleate exerts profound effects on experience-dependent synaptic plasticity through its interaction with collapsin response mediator protein 2 (CRMP2). CRMP2 serves as a critical intracellular trafficking regulator, particularly for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). The compound binds directly to CRMP2 with moderate affinity (Kd ≈ 10-15 μM), facilitating the activity-driven delivery of GluA1-containing AMPARs to the postsynaptic membrane [1] [4]. This mechanism is fundamental to its ability to enhance training-dependent recovery after central nervous system injuries.

In non-human primate models of internal capsule hemorrhage and spinal cord injury (SCI), edonerpic maleate administration (3 mg/kg/day) significantly accelerated the recovery of motor functions, particularly precision grip. This functional improvement correlated with somatotopic reorganization in the primary motor cortex (M1), where intracortical microstimulation revealed expansion of wrist motor representation territories specifically in edonerpic-treated animals. Crucially, this cortical reorganization was strictly dependent on the combination of edonerpic maleate and rehabilitative training, highlighting the experience-dependent nature of its mechanism [1].

Table 2: CRMP2-Dependent Effects of Edonerpic Maleate on Functional Recovery

Injury ModelSpeciesDose RegimenKey OutcomesReference
Cervical SCIMacaca fuscata3 mg/kg/day for 2 months↑ Precision grip recovery, ↑ M1 wrist representation [1]
Internal capsule hemorrhageMacaque3 mg/kg/dayAccelerated upper limb functional recovery [4]
Cryogenic cortical injuryRodent84 mg/kg before trainingEnhanced rehabilitative training-dependent recovery [4]

The molecular cascade involves edonerpic-induced conformational changes in CRMP2 that enhance its interaction with vesicular trafficking machinery. This facilitates the movement of AMPAR-containing vesicles from intracellular pools toward the postsynaptic density in response to neuronal activity. The critical period for experience-dependent AMPAR delivery normally closes in adulthood, but edonerpic maleate effectively reopens this plasticity window, enabling synaptic strengthening in response to training even in the mature CNS. This property underlies its unique ability to augment rehabilitation efficacy without inducing indiscriminate synaptic changes [4] [6].

Sigma-1 Receptor Activation and Neuroprotective Signaling

Note: Comprehensive data on edonerpic maleate's interaction with sigma-1 receptors was not identified in the provided research results. This section cannot be substantiated based on the available sources and would require consultation of additional literature not provided in the search results.

Regulation of Glutamate Receptor Subunits (NMDA/AMPA) in Excitotoxicity

Edonerpic maleate demonstrates sophisticated dual modulation of ionotropic glutamate receptors, balancing neuroprotection against excitotoxicity with the promotion of adaptive plasticity. In models of traumatic neuronal injury (TNI) mimicking traumatic brain injury, edonerpic maleate (1-10 μM) administered within 2 hours post-injury significantly reduced glutamate-induced excitotoxicity. This protection was associated with selective regulation of NMDA and AMPA receptor subunits [3] [6].

For NMDA receptors, edonerpic maleate specifically reduced the surface expression of GluN2B subunits without affecting total GluN2B protein levels or GluN2A surface expression. This subunit-selective modulation is clinically significant as GluN2B-containing NMDA receptors exhibit higher calcium permeability and stronger association with excitotoxic signaling compared to GluN2A-containing receptors. The reduction in surface GluN2B was mediated through CRMP2-dependent mechanisms, as overexpression of CRMP2 abolished this effect [3] [6].

Concerning AMPA receptors, edonerpic maleate decreased both total and surface expression of GluA1 subunits while leaving GluA2 unaltered. This reduction in GluA1 contributed to attenuated calcium influx following AMPA receptor stimulation, as demonstrated by calcium imaging studies showing diminished responses to AMPA application in edonerpic-treated neurons. The GluA1 regulation occurred through an Arc-dependent pathway, distinct from the CRMP2-mediated regulation of NMDA receptors [3] [6] [10].

Table 3: Glutamate Receptor Subunit Regulation by Edonerpic Maleate

Receptor TypeSubunitEffect of EdonerpicFunctional ConsequenceMolecular Mediator
NMDAGluN2B↓ Surface expression↓ Excitotoxic calcium influxCRMP2
NMDAGluN2ANo change--
AMPAGluA1↓ Total and surface expression↓ Calcium permeabilityArc
AMPAGluA2No changeMaintained calcium impermeability-

This differential regulation provides a dual protective mechanism: attenuation of excitotoxic NMDA receptor signaling while preserving the capacity for AMPA receptor-mediated synaptic plasticity through other subunits. The compound also mitigated glutamate-induced intracellular calcium overload, reducing peak amplitude and area under the curve of calcium transients by approximately 40% in injured neurons. This calcium modulation contributes significantly to its neuroprotective effects against excitotoxicity [3] [6].

Role of Activity-Regulated Cytoskeleton-Associated Protein (Arc) in Synaptic Plasticity

Edonerpic maleate significantly influences the expression and function of activity-regulated cytoskeleton-associated protein (Arc/Arg3.1), a master regulator of synaptic plasticity. In cortical neurons subjected to traumatic injury, edonerpic maleate prolonged the injury-induced Arc expression timeline. While traumatic neuronal injury (TNI) alone triggered a transient increase in Arc protein peaking at 3-6 hours and returning to baseline by 12 hours, edonerpic treatment sustained elevated Arc levels for up to 24 hours post-injury. This extended Arc expression profile correlated with enhanced neuroprotection and synaptic remodeling [3] [6] [7].

Arc serves as a critical mediator of AMPA receptor trafficking, facilitating the endocytosis of GluA1-containing AMPA receptors. Edonerpic maleate's ability to enhance Arc expression provides a mechanistic basis for its regulation of AMPA receptor surface expression. When Arc expression was silenced using siRNA, the neuroprotective effects of edonerpic maleate against TNI were significantly attenuated, as evidenced by increased LDH release and reduced cell viability. This confirms the essential role of Arc in mediating edonerpic's effects on synaptic AMPA receptors [3] [6].

Beyond receptor trafficking, Arc also contributes to maintaining excitatory-inhibitory balance during recovery. In the compensatory brain regions of animals recovering from cryogenic injury, edonerpic maleate administration enhanced both miniature excitatory postsynaptic currents (mEPSCs) and miniature inhibitory postsynaptic currents (mIPSCs). This balanced increase contrasted sharply with the exclusively excitatory enhancement observed in naturally recovered animals without edonerpic treatment. Consequently, edonerpic-treated animals exhibited higher thresholds for picrotoxin-induced epileptic seizures compared to naturally recovered animals, demonstrating the importance of Arc-mediated balanced plasticity in preventing maladaptive hyperexcitability during recovery [2] [7].

The extended Arc expression induced by edonerpic maleate also regulates endoplasmic reticulum (ER) stress responses and necroptotic pathways after neuronal injury. Arc knockdown exacerbated TNI-induced activation of ER stress markers (GRP78, CHOP, caspase-12) and increased receptor-interacting protein kinase 1 (RIP1) expression, a key mediator of necroptosis. Edonerpic-mediated maintenance of Arc expression therefore protects against multiple cell death pathways, particularly those involving metabotropic glutamate receptor 1 (mGluR1)-mediated ER stress and calcium dysregulation [7] [8].

Table 4: Edonerpic Maleate's Effects on Arc-Mediated Pathways

Arc-Dependent ProcessEffect of EdonerpicFunctional OutcomeReference
AMPA receptor trafficking↑ Arc-mediated GluA1 endocytosisAdaptive synaptic scaling [3] [6]
E/I balance↑ Both mEPSC and mIPSC amplitudePrevention of post-injury epilepsy [2]
ER stress response↓ GRP78, ↓ CHOP, ↓ caspase-12Reduced ER stress-mediated apoptosis [7]
Necroptosis regulation↓ RIP1 expressionProtection against programmed necrosis [7]

Arc's unique ability to link synaptic activity to intracellular signaling makes it particularly important for edonerpic's effects on synaptic homeostasis. The protein undergoes rapid activity-dependent transcription, dendritic mRNA transport, and local translation, allowing synapse-specific modulation. Edonerpic maleate leverages this endogenous system to promote adaptive plasticity while maintaining circuit stability, representing a sophisticated approach to enhancing recovery without inducing pathological hyperexcitability [7] [8].

Properties

CAS Number

519187-97-4

Product Name

Edonerpic maleate

IUPAC Name

1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;(Z)-but-2-enedioic acid

Molecular Formula

C20H25NO6S

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

RLUCYBFCLXANSO-BTJKTKAUSA-N

SMILES

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O

Synonyms

1-(3-(2-(1-benzothiophen-5-yl) ethoxy) propyl)-3-azetidinol maleate
T-817MA

Canonical SMILES

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.